synthesis and characterization of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime
synthesis and characterization of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime
An In-depth Technical Guide to the Synthesis and Characterization of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde Oxime
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrimidine scaffolds are central to numerous biologically active molecules, and their functionalized derivatives serve as critical building blocks for novel therapeutic agents. This document details a robust two-step synthetic strategy, beginning with the formation of the precursor aldehyde followed by its conversion to the target oxime. We present detailed, field-tested experimental protocols and elaborate on the causality behind key procedural choices. Furthermore, a full suite of analytical techniques for the comprehensive characterization of the final compound is described, ensuring a self-validating workflow for researchers. This guide is intended for chemists, researchers, and professionals in the field of drug discovery seeking to synthesize and validate this versatile chemical intermediate.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a foundational aromatic heterocycle in nucleic acids (cytosine, thymine, and uracil) and a privileged structure in pharmaceutical chemistry. The 2-oxo-1,2-dihydropyrimidine core, also known as a pyrimidone, is present in numerous compounds with diverse biological activities, including antiviral and anticancer properties.[1][2] The introduction of a carbaldehyde oxime group at the 4-position creates a versatile chemical handle. Oximes are important functional groups in their own right, serving as precursors for various other functionalities or as key pharmacophoric elements.[3]
This guide focuses specifically on 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime, outlining a reliable synthetic pathway and the rigorous analytical methods required to confirm its identity, purity, and structure.
Synthetic Strategy and Rationale
The synthesis of the target compound is most logically approached via a two-stage process. This strategy isolates the synthesis of the key intermediate, the pyrimidine-4-carbaldehyde, before proceeding to the final oximation step. This modular approach allows for the purification and characterization of the aldehyde, ensuring that high-quality material is carried forward and simplifying the purification of the final product.
Overall Synthetic Workflow
The pathway involves the synthesis of the precursor aldehyde from a suitable methyl-substituted pyrimidine, followed by a condensation reaction with hydroxylamine to form the oxime.
Figure 1: High-level workflow for the synthesis of the target oxime.
Stage 1: Synthesis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde
The critical intermediate is the corresponding aldehyde. Pyrimidine-4-carbaldehydes are versatile synthetic intermediates.[4] A common and effective method for their preparation is the oxidation of the corresponding 4-methylpyrimidine. The Riley oxidation, which utilizes selenium dioxide (SeO₂), is a well-established method for converting an activated methyl group, such as one adjacent to a heterocyclic ring, into a formyl group.[4]
Causality Insight: The choice of an oxidation reaction is predicated on the commercial availability and stability of the methyl-substituted precursor. The Riley oxidation is particularly suitable here because the pyrimidine ring activates the adjacent methyl group, facilitating the reaction under conditions that are generally compatible with the heterocyclic core.
Stage 2: Synthesis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde Oxime
The conversion of an aldehyde to an oxime is a classic condensation reaction. The process involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.
The reaction is typically performed using hydroxylamine hydrochloride.[3][5] A base, such as potassium carbonate or sodium bicarbonate, is required to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile.[5][6]
Causality Insight: The use of hydroxylamine hydrochloride with a mild base is a standard and reliable method.[3] Ethanol is often chosen as the solvent because it effectively dissolves the pyrimidine aldehyde and the hydroxylamine salt upon gentle heating, providing a homogenous reaction medium.[7] The reaction can produce a mixture of (E)- and (Z)-isomers, which may or may not be separable by standard chromatography.[7] For many applications, the isomeric mixture is used directly in subsequent steps.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde
(Methodology adapted from the principles of Riley Oxidation for heterocyclic methyl groups[4])
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-2(1H)-pyrimidinone (1.10 g, 10 mmol) and 1,4-dioxane (50 mL).
-
Reagent Addition: Add selenium dioxide (1.33 g, 12 mmol, 1.2 equivalents) to the suspension.
-
Reaction Execution: Heat the mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The black precipitate of elemental selenium will be visible. Filter the mixture through a pad of Celite® to remove the selenium. Wash the Celite® pad with additional dioxane (2 x 20 mL).
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel (using a gradient of 5-10% Methanol in Dichloromethane) to yield the pure aldehyde as a solid.
Protocol 2: Synthesis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde Oxime
(Methodology adapted from established oximation procedures[5][7])
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde (1.24 g, 10 mmol) in ethanol (40 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (0.76 g, 11 mmol, 1.1 equivalents) and potassium carbonate (1.38 g, 10 mmol, 1.0 equivalent) to the flask.
-
Reaction Execution: Heat the mixture to 60 °C with stirring. The suspension should become a clear solution as the reaction progresses. Monitor the reaction by TLC (10% Methanol/Dichloromethane) until the aldehyde spot is no longer visible (typically 1-2 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add water (30 mL).
-
Isolation: The product may precipitate upon addition of water. If so, collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product.
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the successful synthesis of the target molecule and to assess its purity. A combination of spectroscopic and physical methods should be employed.
Characterization Workflow
Figure 2: Workflow for the characterization and validation of the final product.
Expected Analytical Data
The following table summarizes the expected data from the characterization of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime.
| Technique | Parameter | Expected Observation | Rationale/Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~11.0-12.0 ppm (s, 1H), ~9.5-10.5 ppm (s, 1H), ~8.1 ppm (s, 1H), ~7.5-8.0 ppm (d, 1H), ~6.5-7.0 ppm (d, 1H) | Oxime -OH, Pyrimidine N-H, Aldimine C-H, Pyrimidine C5-H and C6-H protons. Exact shifts depend on solvent and E/Z isomerism. |
| ¹³C NMR | Chemical Shift (δ) | ~165 ppm, ~155 ppm, ~150 ppm, ~145 ppm, ~110 ppm | C=O (amide), C2, C4, C=N (oxime), C5, C6 carbons. |
| FTIR | Wavenumber (cm⁻¹) | 3200-3400 (broad), 3100-3200, 1660-1680, 1620-1640 | O-H stretch (oxime), N-H stretch (ring), C=O stretch (amide), C=N stretch (oxime and ring).[5] |
| Mass Spec. | m/z (MH⁺) | 140.05 | Corresponds to the molecular formula C₅H₆N₃O₂⁺.[5] |
| Melting Point | Temperature (°C) | To be determined | A sharp melting point range is indicative of high purity. |
Safety, Handling, and Storage
-
Safety: The hazards of the final compound have not been fully established.[8] Treat it as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact.
-
Handling: Handle the compound in a fume hood. Use personal protective equipment.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Conclusion
This guide has detailed a reliable and well-rationalized pathway for the synthesis of 2-Oxo-1,2-dihydro-4-pyrimidinecarbaldehyde oxime. By following the outlined protocols for synthesis and the comprehensive workflow for characterization, researchers can confidently produce and validate this valuable heterocyclic building block. The emphasis on the causality behind experimental choices and the inclusion of detailed analytical guidance are intended to empower scientists in their research and development endeavors, particularly in the field of medicinal chemistry.
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